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Compound of Interest

Compound Name: 1-Chloro-6-methoxyisoquinoline

Cat. No.: B144245

An In-depth Technical Guide on the Physicochemical Properties of 1-Chloro-6-
methoxyisoquinoline

Disclaimer: Publicly available scientific data for 1-Chloro-6-methoxyisoquinoline is limited.
Many of the properties listed are predicted values based on computational models. This guide
provides a comprehensive overview based on available data and inferences from structurally
related compounds, intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

1-Chloro-6-methoxyisoquinoline is a heterocyclic compound recognized for its utility as a key
intermediate in organic synthesis and pharmaceutical development, particularly in creating
complex molecular structures and in the research of potential therapeutics for neurological
disorders and cancer.[1] Its chemical reactivity is primarily influenced by the chloro-substituent
at the 1-position, which is activated towards nucleophilic aromatic substitution by the ring
nitrogen.[2] This allows for the introduction of various functional groups at this position.[2] The
compound typically appears as a white to light yellow solid and should be stored in a dry,
sealed container at 2-8°C.[1][3]

Table 1: Quantitative Physicochemical Data
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Property Value Source
Molecular Formula C10HsCINO [1]
Molecular Weight 193.63 g/mol [1]
CAS Number 132997-77-4 [1][4]
Appearance White to light yellow solid [1]
Melting Point 77°C [4]
Boiling Point 333.0 £ 22.0 °C (Predicted) [4]
Density 1.267 + 0.06 g/cm3 (Predicted) [4]
pKa 2.75 £ 0.38 (Predicted) [4]
Purity > 97% (HPLC) [1]
Storage 2-8°C, Sealed in dry conditions  [3][4]

Spectroscopic and Analytical Data

Direct experimental spectral data for 1-Chloro-6-methoxyisoquinoline is not widely
published. The following characteristics are inferred from the analysis of closely related
substituted isoquinolines.[2][5] Spectroscopic analysis is essential to confirm the identity and
purity of the compound before use.[2]

Table 2: Expected Spectroscopic Characteristics
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Technique Expected Characteristics

The proton NMR spectrum is expected to show
distinct signals for the aromatic protons and the
1H NMR methoxy group protons. The chemical shifts will
be influenced by the positions of the chloro and

methoxy substituents on the isoquinoline ring.[2]

The carbon-13 NMR spectrum will provide
information on the carbon framework. Carbon

13C NMR atoms attached to the chlorine and oxygen
atoms are expected to exhibit characteristic
downfield shifts.[2]

The mass spectrum should show a molecular

ion peak corresponding to the compound's
Mass Spectrometry (MS) molecular weight. A characteristic isotopic

pattern for chlorine (3°Cl and 37Cl in an

approximate 3:1 ratio) is expected.[6]

The IR spectrum is expected to display
characteristic absorption bands for C-H
(aromatic), C=N, C=C, and C-O-C (ether)

functional groups.

Infrared (IR) Spectroscopy

Experimental Protocols

Detailed experimental protocols for determining the specific properties of 1-Chloro-6-
methoxyisoquinoline are not readily available. The following sections describe generalized,
standard methodologies that are applicable for the synthesis and analysis of this compound
and its analogs.

Generalized Synthetic Protocol

The synthesis of 1-chloro-substituted isoquinolines typically involves the formation of the
corresponding isoquinolin-1-one, followed by a chlorination step.[S] A common route is a
modification of the Bischler-Napieralski reaction.[5][7]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Chemical_Properties_of_1_Chloro_3_6_dimethoxyisoquinoline.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Chemical_Properties_of_1_Chloro_3_6_dimethoxyisoquinoline.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b144245?utm_src=pdf-body
https://www.benchchem.com/product/b144245?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Guide_Spectral_and_Synthetic_Profile_of_1_Chloro_dimethoxyisoquinolines.pdf
https://www.benchchem.com/pdf/Technical_Guide_Spectral_and_Synthetic_Profile_of_1_Chloro_dimethoxyisoquinolines.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_1_Chloro_3_6_dimethoxyisoquinoline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Cyclization (Formation of 6-methoxyisoquinolin-1(2H)-one): A suitably substituted N-
phenylethylformamide is cyclized using a dehydrating agent like phosphorus oxychloride
(POCIs) or polyphosphoric acid.[5][7] The reaction mixture is often heated to reflux to drive
the reaction to completion.[7]

Chlorination: The resulting 6-methoxyisoquinolin-1(2H)-one is refluxed with an excess of a
chlorinating agent, most commonly phosphorus oxychloride (POCIs).[5] The reaction can be
driven to completion by the addition of a tertiary amine base.[5]

Workup and Purification: After the reaction is complete, excess POCIs is removed under
reduced pressure.[5] The residue is then carefully poured onto crushed ice and neutralized
with a base, such as a concentrated ammonia solution or sodium bicarbonate.[5] The crude
product precipitates and is collected by filtration, washed with water, and dried.[5]

Purification: The final product is purified, typically by recrystallization from a suitable solvent
like ethanol or by column chromatography on silica gel.[5]
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Diagram 1: Generalized Synthetic Workflow
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Caption: Generalized synthetic workflow for 1-Chloro-6-methoxyisoquinoline.
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Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium
solubility of a compound in a given solvent.[8]

o Preparation of Saturated Solution: Add an excess amount of 1-Chloro-6-
methoxyisoquinoline to a vial containing a known volume of the desired organic solvent
(e.g., ethanol, dichloromethane). Seal the vial to prevent evaporation.[8]

o Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period
(e.g., 24-48 hours) to ensure equilibrium is reached. After agitation, allow the solution to
stand to let undissolved solids settle.[8]

o Sample Analysis: Carefully withdraw a known volume of the clear, supernatant solution.
Analyze the concentration of the dissolved compound using a suitable analytical method,
such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy after
creating a calibration curve.[8]

» Calculation: The solubility is calculated from the measured concentration and expressed in
units such as g/L or mg/mL.[8]

Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic methods is required to unambiguously confirm the structure of
the synthesized compound.[6]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg)
in a suitable deuterated solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: Acquire *H and 3C NMR spectra. For 13C NMR, a higher number of
scans is typically required due to the low natural abundance of the isotope.[6]

e Mass Spectrometry (MS):

o Sample Introduction: Introduce a small amount of the sample into the ion source. This can
be done using a solid probe or by injecting a dilute solution in a volatile solvent.[6]
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o Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its
characteristic isotopic pattern for chlorine (3>CI/3”Cl).[6]

e Infrared (IR) Spectroscopy:

o Sample Preparation: Place a small amount of the solid sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.[6]

o Data Acquisition: Record a background spectrum of the empty crystal, then record the
sample spectrum.[6]
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Diagram 2: Analytical Workflow for Structural Confirmation
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Caption: Workflow for the spectroscopic confirmation of 1-Chloro-6-methoxyisoquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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